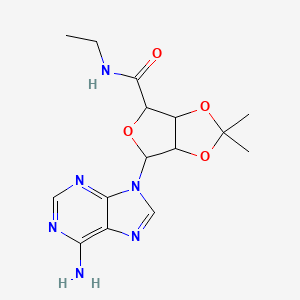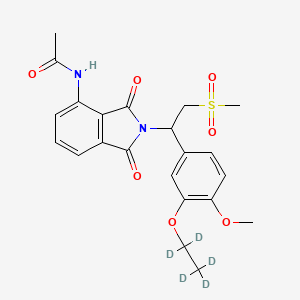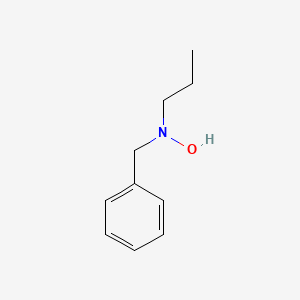
EnniatinK1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EnniatinK1 is a member of the enniatin family, which are cyclohexadepsipeptides produced by various Fusarium species of fungi . These compounds are known for their ionophoric properties, which allow them to transport ions across cell membranes. This compound, like other enniatins, has shown a range of biological activities, including antifungal, antibiotic, and cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EnniatinK1 involves the use of enniatin synthetase, a multifunctional enzyme that catalyzes the formation of the cyclohexadepsipeptide structure . The process typically involves the condensation of N-methyl amino acids and hydroxy acids in an alternating sequence. The reaction conditions often require a controlled environment to ensure the correct formation of the cyclic structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Fusarium species . The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: EnniatinK1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the N-methyl amino acid residues.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified biological activities.
Aplicaciones Científicas De Investigación
EnniatinK1 has a wide range of scientific research applications, including:
Propiedades
Fórmula molecular |
C32H55N3O9 |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3 |
Clave InChI |
WOLNKVVWOKWVJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)



![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)

